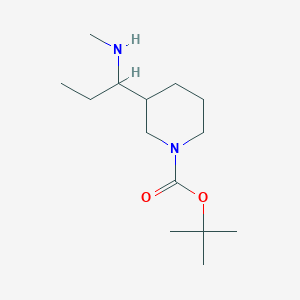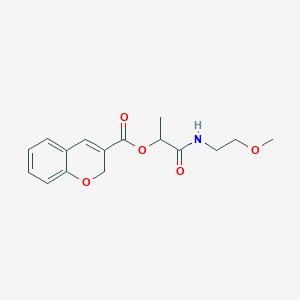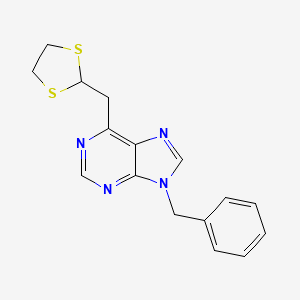
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is a complex organic compound that features a purine base attached to a benzyl group and a 1,3-dithiolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine typically involves the reaction of a purine derivative with a benzyl halide and a 1,3-dithiolane precursor. One common method involves the use of 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the 1,3-dithiolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiolane ring, yielding a simpler purine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purines, depending on the specific reagents and conditions used.
科学的研究の応用
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine has several scientific research applications:
Biology: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Industry: It may be used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine base can also interact with nucleic acids, potentially disrupting DNA and RNA functions .
類似化合物との比較
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring but have different substituents, leading to varied biological activities.
N-Alkyl-1,3-oxathiolan-2-imines: These compounds have a similar ring structure but include nitrogen, which affects their reactivity and applications.
Uniqueness
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is unique due to its combination of a purine base, benzyl group, and dithiolane ring. This combination imparts specific chemical reactivity and potential biological activity that is not found in other similar compounds.
特性
CAS番号 |
920503-71-5 |
|---|---|
分子式 |
C16H16N4S2 |
分子量 |
328.5 g/mol |
IUPAC名 |
9-benzyl-6-(1,3-dithiolan-2-ylmethyl)purine |
InChI |
InChI=1S/C16H16N4S2/c1-2-4-12(5-3-1)9-20-11-19-15-13(17-10-18-16(15)20)8-14-21-6-7-22-14/h1-5,10-11,14H,6-9H2 |
InChIキー |
QAOBWOHWHRMLTM-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

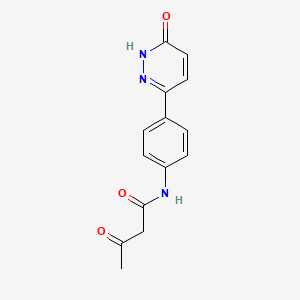
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
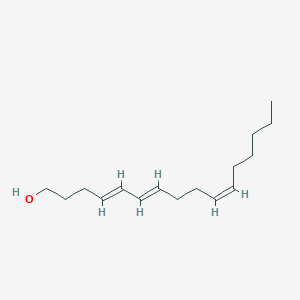


![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
